Alarmine

Description

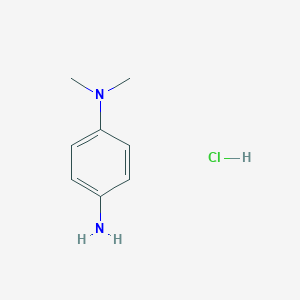

Structure

3D Structure

Properties

IUPAC Name |

1-N,4-N-dimethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-9-7-3-5-8(10-2)6-4-7/h3-6,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRZMTHMPKVOBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40892522 | |

| Record name | N,N'-dimethyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40892522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-10-2 | |

| Record name | Alarmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-dimethyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40892522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dawn of Danger Signals: An In-depth Technical Guide to the Discovery and Synthesis of Alarmins

For Immediate Release

This whitepaper provides a comprehensive technical overview of alarmins, a class of endogenous molecules that signal cellular stress and danger to the immune system. Tailored for researchers, scientists, and drug development professionals, this guide delves into the discovery, signaling pathways, and synthesis of key alarmins, offering a foundational resource for advancing research and therapeutic development in this critical area of immunology.

Introduction: The Alarmin Concept

The concept of "alarmins" emerged from the understanding that the immune system does not solely respond to foreign invaders but also to endogenous signals of cellular distress. These molecules, released upon non-programmed cell death or by activated immune cells, act as potent activators of the innate immune system, bridging the gap between tissue damage and the initiation of an inflammatory and reparative response. This guide focuses on three paradigmatic alarmin families: High Mobility Group Box 1 (HMGB1), the S100 proteins (specifically S100A8/A9), and Interleukin-33 (IL-33).

A Brief History of Alarmin Discovery:

The journey to understanding alarmins has been a gradual unfolding of key discoveries. Initially identified for their primary intracellular functions, the extracellular roles of these proteins as danger signals were later revealed.

-

1973: High Mobility Group (HMG) proteins, including HMGB1, were first discovered as abundant, non-histone proteins in the nucleus, where they were found to play a role in chromatin architecture.[1][2]

-

1994: Thymic Stromal Lymphopoietin (TSLP), another important alarmin, was first identified.

-

1999: A pivotal moment in alarmin research occurred when HMGB1 was identified as a late mediator of endotoxin-induced lethality, revealing its potent pro-inflammatory cytokine activity when released into the extracellular space.[2][3][4]

-

2001: Interleukin-25 (IL-25), a cytokine with alarmin-like functions, was discovered.

-

2005: Interleukin-33 (IL-33) was first described as a member of the IL-1 cytokine family, with its role as an alarmin in type 2 immunity becoming increasingly clear in subsequent years.[5]

-

Early 2000s: The pro-inflammatory functions of S100A8 and S100A9, initially discovered as myeloid-related proteins, were characterized, establishing them as key alarmins in various inflammatory conditions.[6][7][8]

Core Signaling Pathways of Key Alarmins

Alarmins exert their effects by binding to a variety of pattern recognition receptors (PRRs), initiating downstream signaling cascades that culminate in the production of inflammatory mediators, immune cell recruitment, and activation. The following sections detail the primary signaling pathways for HMGB1, IL-33, and S100A8/A9.

High Mobility Group Box 1 (HMGB1) Signaling

HMGB1 primarily signals through two main receptors: the Receptor for Advanced Glycation Endproducts (RAGE) and Toll-like Receptor 4 (TLR4).

-

RAGE-Mediated Signaling: The binding of HMGB1 to RAGE activates multiple downstream pathways, including NF-κB, MAP kinases (ERK1/2, p38), and PI3K/Akt.[9][10][11][12] This leads to the transcription of various pro-inflammatory genes.

-

TLR4-Mediated Signaling: HMGB1 can also signal through TLR4, a receptor famously known for recognizing bacterial lipopolysaccharide (LPS). This interaction is dependent on the redox state of HMGB1 and often involves the co-receptor MD-2. Similar to RAGE signaling, TLR4 activation by HMGB1 leads to the activation of NF-κB and MAP kinases.[13]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Proinflammatory activities of S100: proteins S100A8, S100A9, and S100A8/A9 induce neutrophil chemotaxis and adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High Mobility Group Box 1 (HMGB1): Molecular Signaling and Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scite.ai [scite.ai]

- 5. Bacterial endotoxin stimulates macrophages to release HMGB1 partly through CD14- and TNF-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Interleukin-33 Amplifies Human Mast Cell Activities Induced by Complement Anaphylatoxins [frontiersin.org]

- 7. S100A8/A9 Is a Marker for the Release of Neutrophil Extracellular Traps and Induces Neutrophil Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytokines Stimulated by IL-33 in Human Skin Mast Cells: Involvement of NF-κB and p38 at Distinct Levels and Potent Co-Operation with FcεRI and MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Revealing the extracellular function of HMGB1 N-terminal region acetylation assisted by a protein semi-synthesis approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Influence of IL-6, IL-33, and TNF-α on human mast cell activation: Lessons from single cell analysis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Alarmins in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alarmins, a diverse group of endogenous molecules released upon cellular stress or damage, are increasingly recognized as critical initiators and amplifiers of inflammatory responses. Unlike classical cytokines, alarmins are constitutively present and act as danger signals that alert the innate immune system to non-infectious threats. Their engagement with pattern recognition receptors (PRRs) triggers a cascade of intracellular signaling events, profoundly influencing cellular fate and contributing to the pathogenesis of a wide range of inflammatory diseases. This technical guide provides an in-depth exploration of the core signaling pathways modulated by key alarmins, including High Mobility Group Box 1 (HMGB1), S100A8/A9, and Interleukin-33 (IL-33). We present detailed experimental protocols for investigating these pathways, quantitative data on alarmin-receptor interactions, and visual representations of the signaling cascades to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to Alarmins

Alarmins, also known as damage-associated molecular patterns (DAMPs), are intracellular molecules that are released into the extracellular milieu following cellular injury, necrosis, or in response to certain stresses.[1][2] Once released, they function as potent signaling molecules that activate the innate immune system by binding to various PRRs on immune and non-immune cells.[1][2] This activation leads to the production of pro-inflammatory cytokines and chemokines, orchestrating an inflammatory response aimed at clearing cellular debris and initiating tissue repair.[1] However, dysregulated or excessive alarmin signaling can drive chronic inflammation and contribute to the pathology of numerous diseases, including autoimmune disorders, cancer, and cardiovascular diseases.[3][4]

This guide focuses on three well-characterized alarmins:

-

High Mobility Group Box 1 (HMGB1): A nuclear protein that, when released, acts as a potent pro-inflammatory mediator.[5]

-

S100A8/A9 (Calprotectin): Calcium-binding proteins predominantly expressed by neutrophils and monocytes, which form heterodimers and act as key inflammatory amplifiers.[6][7]

-

Interleukin-33 (IL-33): A member of the IL-1 cytokine family that functions as an alarmin upon release from epithelial and endothelial cells.[2][8]

Core Signaling Pathways of Key Alarmins

The signaling cascades initiated by alarmins are complex and often cell-type specific. However, they generally converge on the activation of key transcription factors, such as NF-κB and AP-1, which drive the expression of inflammatory genes.

HMGB1 Signaling

Extracellular HMGB1 primarily signals through the Receptor for Advanced Glycation End products (RAGE) and Toll-like receptors (TLRs), particularly TLR4.[9][10] The binding of HMGB1 to these receptors initiates distinct but overlapping downstream signaling pathways.

-

RAGE-mediated Signaling: The interaction of HMGB1 with RAGE, a multiligand receptor of the immunoglobulin superfamily, activates multiple downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades (ERK1/2, p38, and JNK) and NF-κB.[9][11] This leads to the production of pro-inflammatory cytokines and chemokines.[9]

-

TLR4-mediated Signaling: HMGB1 can also bind to TLR4, often in a complex with other molecules, to trigger a MyD88-dependent signaling cascade. This pathway culminates in the activation of NF-κB and the production of inflammatory mediators.[10]

S100A8/A9 Signaling

The S100A8/A9 heterodimer, also known as calprotectin, primarily signals through TLR4 and RAGE.[6][12]

-

TLR4-mediated Signaling: S100A8/A9 binding to TLR4 activates the MyD88-dependent pathway, leading to NF-κB activation and subsequent pro-inflammatory cytokine production.[7] This interaction is considered a major driver of inflammation in various diseases.

-

RAGE-mediated Signaling: S100A9 has a high affinity for RAGE, and this interaction also contributes to the activation of NF-κB and MAPK pathways, amplifying the inflammatory response.[6]

IL-33 Signaling

IL-33 exerts its effects by binding to a heterodimeric receptor complex consisting of ST2 (also known as IL1RL1) and the IL-1 Receptor Accessory Protein (IL-1RAcP).[2][13]

-

ST2/IL-1RAcP-mediated Signaling: The binding of IL-33 to the ST2/IL-1RAcP complex recruits the adaptor protein MyD88.[13] This initiates a signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of NF-κB and MAPK pathways.[13] This signaling is crucial for the activation of various immune cells, including mast cells, eosinophils, and T helper 2 (Th2) cells.[1]

Quantitative Data on Alarmin-Receptor Interactions

The affinity of alarmins for their receptors is a critical determinant of the biological response. The following table summarizes key binding affinity data (Kd values) for the interactions discussed.

| Alarmin | Receptor | Binding Affinity (Kd) | Method | Reference |

| HMGB1 | RAGE | ~3.2 - 9.4 µM | Isothermal Titration Calorimetry (ITC) | [14] |

| S100A9 | RAGE | High Affinity (Ca2+/Zn2+ dependent) | Not Specified | [6] |

| S100A8/A9 | TLR4/MD2 | High Affinity | Surface Plasmon Resonance (SPR) | [12][15] |

| IL-33 | sST2 | ~30 pM | Kinetic Exclusion Assay (KinExA) | [16] |

| IL-33 | ST2 | ~450 pM | Not Specified | [17] |

| S100B | RAGE V-domain | ~2.7 µM | Fluorescence Polarization | [18] |

Detailed Experimental Protocols

Investigating alarmin signaling pathways requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Verify Alarmin-Receptor Interaction

This protocol is designed to demonstrate the physical interaction between an alarmin and its putative receptor in a cellular context.[19][20][21][22]

Materials:

-

Cell culture expressing the receptor of interest

-

Recombinant alarmin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody specific to the alarmin or a tag on the receptor

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Cell Lysis:

-

Treat cells with the recombinant alarmin for the desired time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Pre-clearing:

-

Incubate the lysate with protein A/G beads to reduce non-specific binding.

-

Centrifuge and collect the pre-cleared supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

-

-

Immune Complex Capture:

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads and wash them several times with wash buffer to remove unbound proteins.

-

-

Elution:

-

Elute the protein complexes from the beads using elution buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both the alarmin and the receptor.

-

NF-κB Luciferase Reporter Assay to Measure Downstream Signaling

This assay quantifies the activation of the NF-κB transcription factor in response to alarmin stimulation.[23][24][25][26][27]

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

Recombinant alarmin

-

Luciferase assay reagent

Procedure:

-

Transfection:

-

Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.

-

-

Stimulation:

-

After 24-48 hours, stimulate the transfected cells with varying concentrations of the alarmin.

-

-

Cell Lysis:

-

Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

-

Luminescence Measurement:

-

Measure the firefly and Renilla luciferase activities using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Kinase Activation Assays

To investigate the activation of downstream kinases like MAPKs, phosphospecific antibodies can be used in Western blotting or specific kinase activity assays can be performed.[11][28][29][30]

Western Blotting for Phosphorylated Kinases:

-

Stimulate cells with the alarmin for various time points.

-

Lyse the cells and perform Western blotting as described in the Co-IP protocol.

-

Probe the membranes with antibodies specific for the phosphorylated (active) forms of the kinases of interest (e.g., phospho-p38, phospho-ERK).

-

Re-probe the membranes with antibodies for the total kinase to normalize for protein loading.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

SPR is a label-free technique to measure the real-time binding kinetics and affinity of alarmin-receptor interactions.[31][32][33][34][35]

General Procedure:

-

Ligand Immobilization: Covalently immobilize the receptor (ligand) onto the surface of a sensor chip.

-

Analyte Injection: Inject a series of concentrations of the alarmin (analyte) over the sensor surface.

-

Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.

-

Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Conclusion

Alarmins are central players in the initiation and regulation of inflammatory responses. A thorough understanding of their signaling pathways is paramount for the development of novel therapeutic strategies targeting a wide array of inflammatory diseases. The technical guide provided here offers a comprehensive overview of the core signaling mechanisms of HMGB1, S100A8/A9, and IL-33, supported by quantitative data and detailed experimental protocols. The visualization of these pathways using Graphviz aims to provide a clear and concise framework for researchers and drug development professionals to further explore the intricate world of alarmin biology. By elucidating the molecular intricacies of alarmin signaling, we can pave the way for the development of more specific and effective anti-inflammatory therapies.

References

- 1. ALARMINS AND IMMUNITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into the interaction of IL-33 with its receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alarmins and their receptors as modulators and indicators of alloimmune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-alarmin approaches entering clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High mobility group B1 protein interacts with its receptor RAGE in tumor cells but not in normal tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional Characterization of S100A8 and S100A9 in Altering Monolayer Permeability of Human Umbilical Endothelial Cells | PLOS One [journals.plos.org]

- 7. Reactome | S100A8:S100A9 binds TLR4:LY96 [reactome.org]

- 8. Structure of IL-33 and its interaction with the ST2 and IL-1RAcP receptors--insight into heterotrimeric IL-1 signaling complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of HMGB1–RAGE in Kawasaki disease with coronary artery injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. assaygenie.com [assaygenie.com]

- 12. Computational Deciphering of the Role of S100A8 and S100A9 Proteins and Their Changes in the Structure Assembly Influences Their Interaction with TLR4, RAGE, and CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The structure of interleukin-33 and its interaction with the ST2 and IL-1RAcP receptors – insight into the arrangement of heterotrimeric interleukin-1 signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The 1.5 Å Crystal Structure of Human Receptor for Advanced Glycation Endproducts (RAGE) Ectodomains Reveals Unique Features Determining Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Structural insights into the binding of the human receptor for advanced glycation end products (RAGE) by S100B, as revealed by an S100B–RAGE-derived peptide complex - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. assaygenie.com [assaygenie.com]

- 21. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 22. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 26. promega.com [promega.com]

- 27. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Alarmins and c-Jun N-Terminal Kinase (JNK) Signaling in Neuroinflammation [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. path.ox.ac.uk [path.ox.ac.uk]

- 32. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 33. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. m.youtube.com [m.youtube.com]

- 35. bioradiations.com [bioradiations.com]

A Technical Guide to the Structural and Functional Analysis of Alarmins

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "Alarmin" does not refer to a single chemical compound but rather to a functionally defined class of endogenous molecules.[1][2][3][4] Also known as Damage-Associated Molecular Patterns (DAMPs), alarmins are intracellular molecules released into the extracellular space upon cell damage or necrotic cell death.[3][5] Once released, they act as danger signals to alert the innate immune system, initiating and perpetuating inflammatory responses.[1][2] This guide provides a comprehensive overview of the structural and functional analysis of this critical class of signaling molecules, with a focus on key examples, their signaling pathways, and the experimental methodologies used for their study.

Part 1: Key Examples of Alarmins and their Physicochemical Properties

Alarmins are a structurally diverse group of proteins. Below is a summary of the key quantitative data for three well-characterized alarmins: High Mobility Group Box 1 (HMGB1), Interleukin-33 (IL-33), and S100A9 (one subunit of the Calprotectin heterodimer).

| Property | High Mobility Group Box 1 (HMGB1) | Interleukin-33 (IL-33) | S100A9 (Calgranulin B) |

| Primary Structure | ~215 amino acids | ~270 amino acids (full-length) | ~114 amino acids |

| Molecular Weight | ~25 kDa | ~31 kDa (full-length) | ~13.2 kDa |

| Isoelectric Point (pI) | ~6.3 | ~8.9 | ~6.7 |

| Key Structural Motifs | Two HMG-box domains, acidic tail | IL-1-like cytokine domain | Two EF-hand calcium-binding motifs |

| Post-Translational Mods | Acetylation, phosphorylation, redox | Proteolytic cleavage | Phosphorylation, S-nitrosylation |

Part 2: Biological Function and Signaling Pathways

Alarmins exert their functions by binding to various Pattern Recognition Receptors (PRRs) on immune cells, such as Toll-like receptors (TLRs) and the Receptor for Advanced Glycation Endproducts (RAGE).[2][5]

High Mobility Group Box 1 (HMGB1)

HMGB1 is a nuclear protein that, upon release, acts as a potent pro-inflammatory cytokine.[1] It signals through multiple receptors, primarily TLR4 and RAGE, to activate downstream inflammatory pathways, such as NF-κB, leading to the production of cytokines like TNF-α and IL-6.[2]

Caption: HMGB1 signaling via TLR4 and RAGE receptors.

Interleukin-33 (IL-33)

IL-33 is a member of the IL-1 cytokine family and is considered an alarmin due to its release upon epithelial or endothelial cell damage.[1][6] It signals through the ST2 receptor (a member of the IL-1 receptor family), leading to the activation of MyD88-dependent pathways and the promotion of Type 2 immune responses.[2][6]

Caption: IL-33 signaling through the ST2 receptor complex.

Part 3: Experimental Protocols and Workflows

The study of alarmins involves a multi-faceted approach, from detection in biological samples to the functional characterization of their signaling pathways.

Alarmin Quantification Workflow

A typical workflow for quantifying alarmin levels in patient samples (e.g., serum, plasma) involves immunoassays.

Caption: General workflow for alarmin quantification using ELISA.

Key Experimental Methodologies

1. Enzyme-Linked Immunosorbent Assay (ELISA):

-

Principle: Used for quantifying alarmin protein levels in biological fluids. A capture antibody specific to the alarmin is coated onto a microplate well. The sample is added, followed by a detection antibody conjugated to an enzyme. A substrate is then added, which the enzyme converts into a detectable signal, proportional to the amount of alarmin present.

-

Protocol Summary:

-

Coat 96-well plate with capture antibody overnight at 4°C.

-

Wash plate and block with 1% BSA for 1 hour.

-

Add standards and samples; incubate for 2 hours at room temperature.

-

Wash plate and add biotinylated detection antibody; incubate for 1 hour.

-

Wash plate and add streptavidin-HRP; incubate for 30 minutes.

-

Wash plate and add TMB substrate. Stop reaction with H₂SO₄.

-

Read absorbance at 450 nm.

-

2. Western Blotting:

-

Principle: Used to detect the presence and size of alarmin proteins in cell lysates or tissues and to study post-translational modifications. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies.

-

Protocol Summary:

-

Prepare protein lysates from cells or tissues.

-

Determine protein concentration using a BCA assay.

-

Separate 20-40µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA for 1 hour.

-

Incubate with a primary antibody against the alarmin of interest overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate.

-

3. Quantitative Real-Time PCR (qRT-PCR):

-

Principle: Used to measure the mRNA expression levels of alarmins and their downstream target genes in response to stimuli. RNA is extracted, reverse-transcribed into cDNA, and then amplified using a real-time PCR machine with gene-specific primers and a fluorescent dye.

-

Protocol Summary:

-

Extract total RNA from cells or tissues using TRIzol reagent.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green or TaqMan probes with primers for the target gene and a housekeeping gene.

-

Analyze the resulting amplification curves to determine relative gene expression using the ΔΔCt method.

-

Appendix: The "Alarmine-d6" Compound

A search of chemical databases reveals a specific, deuterated compound named "this compound-d6". It is important to note that this is a distinct synthetic molecule and is not related to the biological class of alarmin proteins. Its properties are provided below for clarification.

| Property | This compound-d6 |

| PubChem CID | 71313061[7] |

| Molecular Formula | C₈H₁₂N₂[7] |

| IUPAC Name | 1-N,4-N-bis(trideuteriomethyl)benzene-1,4-diamine[7] |

| Molecular Weight | 142.23 g/mol [7] |

| Description | A deuterated isotopologue of N,N'-Dimethyl-p-phenylenediamine. |

References

- 1. Alarmins and their receptors as modulators and indicators of alloimmune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ALARMINS AND IMMUNITY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Alarmins and anti-alarmin biologics in asthma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Alarmin - WikiLectures [wikilectures.eu]

- 6. dovepress.com [dovepress.com]

- 7. This compound-d6 | C8H12N2 | CID 71313061 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Effects of Alarmins on Cell Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alarmins, also known as Damage-Associated Molecular Patterns (DAMPs), are a diverse group of endogenous molecules released by cells experiencing non-programmed cell death or stress.[1][2][3][4] These molecules act as danger signals, alerting the innate immune system to tissue damage and initiating inflammatory and repair processes.[2][3] This technical guide provides an in-depth overview of the in vitro effects of key alarmins on various cell cultures, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Key Alarmins and Their In Vitro Effects

The alarmin family includes proteins, nucleic acids, and other molecules with varied functions. Prominent members include High Mobility Group Box 1 (HMGB1), S100 proteins, and cytokines of the Interleukin-1 (IL-1) family, such as IL-33 and IL-1α.[3][5] Their effects are mediated through interactions with Pattern Recognition Receptors (PRRs) like Toll-like receptors (TLRs) and the Receptor for Advanced Glycation Endproducts (RAGE).[1][5]

High Mobility Group Box 1 (HMGB1)

HMGB1 is a nuclear protein that translocates to the cytoplasm and is secreted upon cellular stress, acting as a potent pro-inflammatory cytokine.[6]

Quantitative Effects of HMGB1 on Vascular Smooth Muscle Cells (VSMCs)

| Cell Type | Treatment | Parameter Measured | Result | Reference |

| Vascular Smooth Muscle Cells (VSMCs) | HMGB1 | C-reactive protein (CRP) mRNA expression | Increased | [5] |

| Vascular Smooth Muscle Cells (VSMCs) | HMGB1 | Matrix metalloproteinase 2 (MMP-2) mRNA expression | Increased | [5] |

Interleukin-33 (IL-33)

IL-33, a member of the IL-1 family, is constitutively expressed in the nucleus of epithelial and endothelial cells and is released upon cell damage.[7] It signals through the ST2 receptor, playing a critical role in type 2 immunity and allergic inflammation.[7][8]

Quantitative Effects of IL-33 on Human and Mouse Basophils

| Cell Type | Treatment | Parameter Measured (Protein Release) | Result (Fold Increase vs. Control) | Reference |

| Human Basophils (hBaso) | IL-33 + IL-3 | IL-13 | Synergistic potentiation | [9] |

| Human Basophils (hBaso) | IL-33 + IL-3 | IL-4 | Synergistic potentiation | [9] |

| Mouse Basophils (mBaso) | rmIL-33 (10 ng/ml) + rmIL-3 (1 ng/ml) | IL-4 | ~25-fold | [9] |

| Mouse Basophils (mBaso) | rmIL-33 (10 ng/ml) + rmIL-3 (1 ng/ml) | IL-13 | ~4-fold | [9] |

Quantitative Effects of IL-33 on T-Cells

| Cell Type | Treatment | Parameter Measured | Result | Reference |

| CD4+ T cells | rhIL-33 (10 ng/mL) | Th1 and Th2 differentiation | Augmented | [10] |

| CD8+ T cells | rhIL-33 (10 ng/mL) | Effector function and proliferation | Enhanced | [10] |

S100 Proteins (S100A8/A9)

S100A8 (also known as MRP8) and S100A9 (MRP14) are calcium-binding proteins primarily expressed by myeloid cells. They are released during inflammation and infection, acting as potent amplifiers of the immune response.[11][12]

Quantitative Effects of S100A8 on Alveolar Epithelial Cells (AECs)

| Cell Type | Treatment | Parameter Measured | Result | Reference |

| Wild-Type Murine AECII | S100A8 | TLR4-MD-2 expression | Markedly increased | [11] |

| Wild-Type Murine AECII | S100A8 | Cytokine/chemokine release | High | [11] |

Experimental Protocols

Detailed methodologies are crucial for reproducible in vitro studies of alarmins. Below are representative protocols for key experiments.

Protocol 1: In Vitro Stimulation of Basophils with Alarmins

Objective: To evaluate the effect of alarmins (e.g., IL-33) on cytokine production by basophils.

Methodology:

-

Cell Isolation: Purify peripheral blood human basophils or bone marrow-derived mouse basophils to >95% purity using fluorescence-activated cell sorting (FACS).[9]

-

Cell Culture: Culture the purified basophils at a density of 10^6 cells/mL in an appropriate culture medium.

-

Stimulation: Stimulate the cells with recombinant alarmins (e.g., rmIL-33 at 10 ng/ml) alone or in combination with other cytokines (e.g., rmIL-3 at 1 ng/ml) for 24 hours at 37°C.[9] Include an unstimulated control.

-

Supernatant Collection: After incubation, centrifuge the cell cultures and collect the supernatants.

-

Cytokine Quantification: Measure the concentrations of cytokines (e.g., IL-4, IL-13) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions.

-

mRNA Expression Analysis (Optional): After 4 and 24 hours of stimulation, lyse the cells and extract RNA. Perform quantitative real-time PCR (qRT-PCR) to assess the mRNA expression of target cytokines, normalized to a housekeeping gene.[9]

Protocol 2: Detection of HMGB1 Relocalization in Senescent Cells

Objective: To visualize the translocation of HMGB1 from the nucleus to the cytoplasm in cultured cells undergoing senescence.

Methodology:

-

Cell Culture and Induction of Senescence: Culture cells on coverslips and induce senescence using a known treatment (e.g., replicative exhaustion or exposure to DNA damaging agents).

-

Fixation and Permeabilization: Wash the cells with Phosphate Buffered Saline (PBS), fix them with 4% paraformaldehyde, and then permeabilize with a solution of 0.1% Triton X-100 in PBS.

-

Immunofluorescence Staining:

-

Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% goat serum).

-

Incubate the cells with a primary antibody against HMGB1 overnight at 4°C.

-

Wash the cells with PBS and then incubate with a fluorescently-labeled secondary antibody at room temperature.

-

-

Nuclear Staining and Mounting: Counterstain the nuclei with a DNA dye (e.g., DAPI). Mount the coverslips onto microscope slides.

-

Microscopy: Visualize the subcellular localization of HMGB1 using a fluorescence or confocal microscope.[6]

Protocol 3: Co-culture of T-cells and Cancer Cells with Alarmin Treatment

Objective: To assess the impact of an alarmin (e.g., IL-33) on the anti-tumor activity of T-cells.

Methodology:

-

Cell Isolation: Isolate CD3+ T cells from peripheral blood mononuclear cells (PBMCs) of healthy donors.

-

Co-culture Setup: Co-culture colorectal cancer (CRC) cells with the isolated CD3+ T cells.

-

Treatment: Treat the co-cultures with recombinant human IL-33 (e.g., 10 ng/mL) for 72 hours. For some conditions, pre-treat T-cells with an anti-ST2 neutralizing antibody (1 µg/mL) for 1 hour before co-culture.[10]

-

Apoptosis and Proliferation Assays:

-

Measure apoptosis in the cancer cell population using flow cytometry (e.g., Annexin V/PI staining).

-

Assess T-cell proliferation and effector function (e.g., by measuring cytokine release or expression of activation markers).[10]

-

-

Analysis of Signaling Molecules: Lyse the cells and perform Western blot analysis to examine the expression of proteins involved in relevant signaling pathways (e.g., p53).[10]

Signaling Pathways and Visualizations

Alarmins trigger various intracellular signaling pathways to exert their effects. Understanding these pathways is key to developing targeted therapies.

Alarmin-Receptor Signaling

Alarmins activate immune and non-immune cells by binding to specific receptors, which in turn initiate downstream signaling cascades. A generalized workflow for alarmin-induced cell activation is depicted below.

Caption: Generalized workflow of alarmin release and target cell activation.

IL-33/ST2 Signaling Pathway

IL-33 binds to its receptor ST2, which forms a heterodimer with the IL-1 receptor accessory protein (IL-1RAcP). This complex activates the MyD88-dependent signaling pathway, leading to the activation of transcription factors like NF-κB and subsequent gene expression.[7]

Caption: The IL-33/ST2 signaling pathway leading to gene expression.

HMGB1 Signaling through TLR4 and RAGE

HMGB1 can signal through multiple receptors, including TLR4 and RAGE, to activate the NF-κB pathway, a central regulator of inflammation.

Caption: HMGB1 signaling via TLR4 and RAGE converges on NF-κB activation.

Conclusion

The in vitro study of alarmins is fundamental to understanding their roles in health and disease. By employing standardized cell culture models and quantitative analytical techniques, researchers can elucidate the complex signaling networks initiated by these danger signals. The data and protocols presented in this guide offer a framework for investigating the multifaceted effects of alarmins, paving the way for the development of novel therapeutic strategies that target alarmin-driven inflammation and tissue repair.

References

- 1. ALARMINS AND IMMUNITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Turning off the alarm – Targeting alarmins and other epithelial mediators of allergic inflammation with biologics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alarmin(g) news about danger: Workshop on Innate Danger Signals and HMGB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdbioproducts.com [mdbioproducts.com]

- 8. mdpi.com [mdpi.com]

- 9. Differential Effects of Alarmins on Human and Mouse Basophils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alarmin IL-33 orchestrates antitumoral T cell responses to enhance sensitivity to 5-fluorouracil in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alarmin S100A8 Activates Alveolar Epithelial Cells in the Context of Acute Lung Injury in a TLR4-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kynurenic Acid Analog Attenuates the Production of Tumor Necrosis Factor-α, Calgranulins (S100A 8/9 and S100A 12), and the Secretion of HNP1–3, and Stimulates the Production of Tumor Necrosis Factor-Stimulated Gene-6 (TSG-6) but Does Not Alter IL-17 Levels in Whole-Blood Cultures of Patients with Spondyloarthritis [mdpi.com]

Whitepaper: Early-Stage Research on the Therapeutic Potential of Alarmins

Executive Summary

Alarmins, also known as Damage-Associated Molecular Patterns (DAMPs), are a class of endogenous molecules released upon cell stress, injury, or death that signal danger to the immune system.[1][2][3] Initially characterized as potent initiators of inflammation, early research has revealed a more complex role for these molecules, uncovering their potential in both promoting and resolving immune responses. This dual functionality has positioned alarmins as a compelling, albeit complex, target for therapeutic intervention across a spectrum of diseases, including autoimmune disorders, allergic inflammation, and sterile injury.[1][2][4] This technical guide provides an in-depth overview of the foundational research into the therapeutic effects of key alarmin families, detailing their signaling pathways, summarizing quantitative data from pivotal preclinical studies, and outlining common experimental methodologies.

Introduction to Alarmins

Alarmins are constitutively expressed intracellular molecules that, once released into the extracellular space, function as potent immune activators.[5] Unlike cytokines that are synthesized and secreted on demand, alarmins are released passively from necrotic cells or actively by stressed immune cells.[6] This release alerts the innate immune system to tissue damage, initiating an inflammatory cascade aimed at host defense and tissue repair.[4] The alarmin family is diverse, encompassing nuclear proteins, cytosolic proteins, and other molecules.[2] Key members that have been the focus of early therapeutic research are summarized below.

Table 1: Key Alarmins and Their Therapeutic Potential

| Alarmin Family | Key Members | Associated Diseases | Early Therapeutic Strategies & Rationale |

|---|---|---|---|

| High-Mobility Group Box | HMGB1, HMGN1 | Sepsis, Arthritis, Ischemia-Reperfusion Injury, Cancer[1][4][7] | Neutralizing antibodies, competitive inhibitors (e.g., Box A) to block pro-inflammatory signaling.[4][6] |

| S100 Proteins | S100A8, S100A9 (Calprotectin), S100A12 | Rheumatoid Arthritis, Juvenile Idiopathic Arthritis, Inflammatory Bowel Disease[4][8] | Blockade of S100A8/A9 to suppress LPS-induced inflammation; also explored as key biomarkers.[4] |

| Interleukin-1 Family | IL-1α, IL-33 | Allergic Asthma, Atopic Dermatitis, Transplant Rejection, Inflammatory Diseases[2][9][10] | Targeting IL-33 or its receptor ST2 to inhibit Type 2 inflammation; harnessing IL-33's regulatory functions for tolerance.[2][3] |

| Epithelial-Derived Cytokines | Thymic Stromal Lymphopoietin (TSLP), IL-25 | Allergic Asthma, Chronic Obstructive Pulmonary Disease (COPD)[9][11][12] | Monoclonal antibodies to block TSLP, considered a "master switch" upstream of the allergic cascade.[9][13] |

| Heat Shock Proteins (HSPs) | HSP60, HSP70 | Inflammatory Arthritis, Ischemic Injury | Induction of regulatory T cells to suppress inflammation; harnessing protective and repair functions.[1][4] |

Core Signaling Pathways as Therapeutic Targets

Alarmins exert their effects by engaging with Pattern Recognition Receptors (PRRs), the same family of receptors that recognizes microbial PAMPs (Pathogen-Associated Molecular Patterns).[4][5] Key receptors include Toll-like receptors (TLRs), particularly TLR2 and TLR4, and the Receptor for Advanced Glycation Endproducts (RAGE).[5][6] Members of the IL-1 family, like IL-33, have their own specific receptors, such as ST2.[5][10] The convergence of these pathways often leads to the activation of the transcription factor NF-κB, a master regulator of pro-inflammatory gene expression.[5] Understanding these pathways is critical for identifying nodes for therapeutic intervention.

Caption: Generalized Alarmin Signaling Pathway.

Early Preclinical Research & Therapeutic Strategies

Early therapeutic research focused primarily on three strategies: direct neutralization of alarmins, blockade of their receptors, and harnessing their less-understood regulatory or reparative functions.

Direct Alarmin Neutralization

This approach uses monoclonal antibodies or molecular antagonists to bind and neutralize extracellular alarmins before they can engage their receptors. HMGB1 has been a major target for this strategy.

Receptor Blockade

An alternative to neutralizing the ligand is to block the receptor. This can be achieved with receptor-antagonist antibodies or soluble decoy receptors that prevent the alarmin from binding and initiating downstream signaling.

Harnessing Regulatory Functions

Counterintuitively, some alarmins exhibit protective and restorative properties under specific conditions.[2] Research has shown that systemic administration of alarmins like HMGB1 or IL-33 can precondition against ischemia-reperfusion injury and expand regulatory T cell populations.[1] IL-33, in particular, has been identified as a "restorative alarmin" that can temper inflammation and promote tissue repair, suggesting that stimulating its pathway, rather than blocking it, could be therapeutic in certain contexts.[2]

Caption: Key Therapeutic Intervention Strategies for Alarmins.

Quantitative Data from Preclinical Studies

The following table summarizes key quantitative outcomes from early-stage preclinical research. The data highlights the significant effects observed when targeting alarmin pathways in various disease models.

Table 2: Quantitative Data from Preclinical Studies of Alarmin-Targeted Therapies

| Alarmin Target | Experimental Model | Therapeutic Agent | Key Quantitative Outcome | Reference |

|---|---|---|---|---|

| HMGB1 | Experimental Pseudomonas infection (mice) | Humanized anti-HMGB1 monoclonal antibodies | 60% survival rate in treated mice vs. 10% survival in the control group. | [6] |

| HMGB1 | Sepsis models (animal) | HMGB1 antagonism | Provided a clinically relevant time frame for intervention, proving effective in preclinical models. | [4] |

| S100A8/A9 | Sepsis models (mice) | Genetic deficiency in S100A8/A9 | Conferred a survival advantage in models of sepsis. | [4] |

| IL-33 | Collagen-induced arthritis (CIA) mouse model | Soluble ST2 (sST2) decoy receptor | Use of sST2 was associated with suppressed RA progression and reduced inflammation . | [8] |

| S100A12 (EN-RAGE) | In vitro whole-blood culture (human) | Staphylococcus aureus stimulation | Basal EN-RAGE: 1150-12,000 ng/mL . Stimulated: 10,074-16,955 ng/mL . | [14] |

| A-SAA Variants | Early Rheumatoid Arthritis (ERA) patients vs. Healthy Controls | LC-MS/MS Quantification | SAA1α and SAA2α variants were significantly increased in ERA patients (p=0.02 and <0.001, respectively). |[15] |

Experimental Protocols in Alarmin Research

The investigation of alarmin function and therapeutic potential relies on a combination of in vitro and in vivo experimental models.

In Vitro Assays for Alarmin Activity

-

Objective: To determine the effect of an alarmin or a therapeutic inhibitor on a specific cell type.

-

Cell Culture: Primary cells (e.g., bone marrow-derived mast cells, human peripheral blood mononuclear cells) or cell lines are cultured under standard conditions.[14][16]

-

Stimulation: Cells are stimulated with a recombinant alarmin (e.g., IL-33 at 100 ng/mL) for a defined period (e.g., 16 hours).[16]

-

Inhibition: In therapeutic studies, cells are pre-treated with an inhibitor (e.g., a small molecule inhibitor or neutralizing antibody) for a set time (e.g., 24 hours) before alarmin stimulation.[16]

-

Endpoint Analysis:

-

ELISA (Enzyme-Linked Immunosorbent Assay): Supernatants are collected to quantify the secretion of downstream cytokines (e.g., TNF-α, IL-6, IL-13).[14][16]

-

qPCR (Quantitative Polymerase Chain Reaction): Cells are lysed to extract RNA and measure the gene expression of target cytokines or receptors.[16]

-

Flow Cytometry: Used to analyze cell surface markers, intracellular signaling proteins, or cell proliferation.

-

Caption: A Generic In Vitro Experimental Workflow.

In Vivo Models

-

Objective: To assess the therapeutic efficacy and safety of an alarmin-targeting agent in a living organism.

-

Model Selection: Disease-relevant animal models are crucial. Examples include:

-

Sepsis: Cecal ligation and puncture (CLP) or lipopolysaccharide (LPS) challenge models.[4]

-

Arthritis: Collagen-induced arthritis (CIA) or adjuvant arthritis models.[6][8]

-

Allergic Asthma: House dust mite (HDM) or ovalbumin (OVA) sensitization and challenge models.[11]

-

Ischemia-Reperfusion: Models of cardiac, cerebral, or renal injury.[4]

-

-

Treatment Protocol: Administration of the therapeutic agent (e.g., anti-HMGB1 antibody) via appropriate routes (e.g., intravenous, intraperitoneal) at specified doses and time points relative to the disease induction.

-

Outcome Measures:

-

Survival Analysis: Monitoring survival rates over time, especially in sepsis models.[4]

-

Histopathology: Examination of tissues for signs of inflammation, cellular infiltration, and tissue damage.

-

Biomarker Analysis: Measuring serum or tissue levels of alarmins, cytokines, and other inflammatory markers.

-

Functional Assessment: Evaluating organ function or disease-specific scores (e.g., arthritis clinical score).

-

Conclusion and Future Directions

Early research has firmly established alarmins as critical mediators that link cell injury to the subsequent immune response. While their pro-inflammatory activities present clear targets for inhibition in acute and chronic inflammatory diseases, the discovery of their regulatory and restorative functions has opened novel therapeutic avenues.[2][4] The success of preclinical studies targeting alarmins like HMGB1, TSLP, and IL-33 has paved the way for the development of next-generation biologics, with some already advancing into clinical trials.[11][13][17]

Future challenges remain in dissecting the context-dependent functions of each alarmin. Key questions include understanding the hierarchy of different alarmins in specific pathologies and determining whether to block or potentiate their signaling for optimal therapeutic benefit.[4] Continued research into the intricate signaling networks and the development of more specific and potent inhibitors will be essential to fully realize the therapeutic promise of modulating these fundamental danger signals.

References

- 1. Alarmins and their receptors as modulators and indicators of alloimmune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. When Alarmins Are “Therapeutic” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Turning off the alarm – Targeting alarmins and other epithelial mediators of allergic inflammation with biologics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alarmins: awaiting a clinical response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ALARMINS AND IMMUNITY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alarmin(g) news about danger: Workshop on Innate Danger Signals and HMGB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alarmins and Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | The Therapeutic Potential of Targeting Cytokine Alarmins to Treat Allergic Airway Inflammation [frontiersin.org]

- 10. mdbioproducts.com [mdbioproducts.com]

- 11. Anti-alarmins in asthma: targeting the airway epithelium with next-generation biologics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Anti-alarmin approaches entering clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. A Cross-Sectional and Longitudinal Study to Define Alarmins and A-SAA Variants as Companion Markers in Early Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | IL-33-mediated mast cell and eosinophil function requires isoprenylation [frontiersin.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Toxicological Profile of Alarmins

Authored for Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

The term "Alarmine" does not refer to a single molecular entity but rather to a class of endogenous molecules known as alarmins , or Damage-Associated Molecular Patterns (DAMPs). These molecules are crucial mediators of non-infectious or "sterile" inflammation. Under normal physiological conditions, alarmins are sequestered within the cell where they perform vital homeostatic functions. However, upon cellular stress, injury, or necrotic cell death, they are released into the extracellular space, where they act as danger signals to alert the innate immune system. While this is a critical component of tissue repair and host defense, excessive or dysregulated alarmin release can lead to a state of hyperinflammation, contributing to the pathogenesis of a wide range of inflammatory diseases and toxicological outcomes. This guide provides a comprehensive overview of the toxicological profile of key alarmins, focusing on their mechanisms of action, associated signaling pathways, and the experimental protocols used to assess their toxicological impact.

Introduction to Alarmins

Alarmins are a structurally diverse group of proteins that are released by cells undergoing non-programmed cell death (necrosis) or cellular stress.[1] Key members of the alarmin family include:

-

High Mobility Group Box 1 (HMGB1): A nuclear protein involved in maintaining nucleosome structure and regulating transcription.[2]

-

S100 Proteins: A family of calcium-binding proteins, with S100A8 and S100A9 (often existing as the S100A8/A9 heterodimer, also known as calprotectin) being prominent in inflammation.[3]

-

Interleukin-1α (IL-1α) and Interleukin-33 (IL-33): Members of the IL-1 cytokine family that are stored pre-synthesized in cells and released upon injury.[4][5]

-

Defensins and Cathelicidins: Antimicrobial peptides that also possess immunomodulatory functions.

The toxicological relevance of alarmins stems from their ability to activate pattern recognition receptors (PRRs) on immune cells, such as Toll-like receptors (TLRs) and the Receptor for Advanced Glycation Endproducts (RAGE). This activation triggers potent inflammatory cascades that, when uncontrolled, can lead to significant tissue damage and organ dysfunction.

Toxicological Mechanisms and Signaling Pathways

The toxicity associated with alarmins is primarily a consequence of exaggerated and sustained inflammation. Unlike xenobiotics, classical toxicological metrics such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) are not typically established for endogenous alarmins. Their toxic potential is context-dependent, relating to their concentration at sites of injury and the underlying physiological state.

High Mobility Group Box 1 (HMGB1)

Extracellular HMGB1 is a key mediator of inflammation and is implicated in the pathogenesis of sepsis, arthritis, and ischemia-reperfusion injury. Its toxic effects are mediated through its interaction with TLR4 and RAGE.

-

Signaling Pathway: The binding of HMGB1 to TLR4 or RAGE on macrophages and other immune cells initiates a signaling cascade involving the adaptor protein MyD88, leading to the activation of transcription factors like NF-κB and AP-1. This results in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

References

- 1. Calprotectin (S100A8/S100A9), an inflammatory protein complex from neutrophils with a broad apoptosis-inducing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. S100A8/A9 in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interleukin-33 (IL-33): A critical review of its biology and the mechanisms involved in its release as a potent extracellular cytokine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Alarmin Interactions with Protein Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alarmins, also known as Damage-Associated Molecular Patterns (DAMPs), are a class of endogenous molecules released upon cell stress or damage. They play a critical role in initiating and perpetuating sterile inflammatory responses. Unlike pathogen-associated molecular patterns (PAMPs), alarmins signal to the innate immune system the presence of non-infectious danger, thereby triggering inflammation and tissue repair processes. Their dysregulation is implicated in a wide range of inflammatory diseases, autoimmune disorders, and cancer, making them attractive targets for therapeutic intervention.

This technical guide provides an in-depth overview of the interactions between key alarmins and their specific protein targets. We will focus on well-characterized alarmins such as High Mobility Group Box 1 (HMGB1), S100 proteins, and Defensins, detailing their binding affinities, the experimental methods used to characterize these interactions, and the downstream signaling pathways they activate.

Key Alarmin-Protein Interactions: Quantitative Data

The affinity of an alarmin for its receptor is a crucial determinant of the subsequent biological response. The equilibrium dissociation constant (Kd) is a common measure of this affinity, with a lower Kd value indicating a stronger interaction. The following tables summarize the available quantitative data for key alarmin-protein interactions.

HMGB1 Interactions with TLR4 and RAGE

High Mobility Group Box 1 (HMGB1) is a nuclear protein that, when released into the extracellular space, functions as a potent alarmin. It interacts with several receptors, most notably Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[1][2] The redox state of HMGB1 can influence its receptor binding and subsequent signaling.[3][4]

| Alarmin | Protein Target | Dissociation Constant (Kd) | Experimental Method | Reference |

| Disulfide HMGB1 | TLR4/MD-2 complex | 0.42 ± 0.01 µM | Surface Plasmon Resonance (SPR) | [3] |

| Reduced HMGB1 | TLR4/MD-2 complex | 3.93 ± 0.01 µM | Surface Plasmon Resonance (SPR) | [3] |

| 3S mutant HMGB1 | TLR4/MD-2 complex | 3.02 ± 0.02 µM | Surface Plasmon Resonance (SPR) | [3] |

| Disulfide HMGB1 | TLR4 | 0.64 ± 0.01 µM | Surface Plasmon Resonance (SPR) | [4] |

| Reduced HMGB1 | TLR4 | 0.65 ± 0.01 µM | Surface Plasmon Resonance (SPR) | [4] |

| 3S mutant HMGB1 | TLR4 | 4.20 ± 0.09 µM | Surface Plasmon Resonance (SPR) | [4] |

| HMGB1 | TLR4 | 7.41 x 10-8 M (74.1 nM) | Surface Plasmon Resonance (SPR) | [1] |

| HMGB1 | RAGE | 97 - 710 nM | Not specified | [2] |

S100 Protein Interactions with RAGE and TLR4

The S100 protein family consists of small, calcium-binding proteins that can act as alarmins when released extracellularly. They interact with a variety of receptors, including RAGE and TLR4, to mediate inflammatory responses.[5]

| Alarmin | Protein Target | Dissociation Constant (Kd) | Experimental Method | Reference |

| S100B (dimer) | sRAGE | 8.3 µM | Surface Plasmon Resonance (SPR) | [6] |

| S100B | RAGE V-domain | 0.5 µM | Analytical Ultracentrifugation | [6] |

| S100B | RAGE V-domain | 2.7 ± 0.5 µM | Fluorescence Polarization | [7] |

| S100A12 | RAGE V-domain | 3.1 ± 1.4 µM | Fluorescence Titration | [8] |

| S100A12 | RAGE | 51.8 ± 20.6 nM | Not specified | [9] |

| S100A9 | S100A12 | 1.30 ± 0.36 µM | Fluorescence Titration | [6][10] |

| S100A8 | TLR4:MD2 complex | 1.1 - 2.5 x 10-8 M (11 - 25 nM) | Surface Plasmon Resonance (SPR) | [11] |

Defensin Interactions with Host Receptors

Defensins are a family of cationic antimicrobial peptides that also possess immunomodulatory functions through interactions with host cell receptors.

| Alarmin | Protein Target | Interaction Details | Experimental Method | Reference |

| Human β-defensin 2 (HBD2) | CCR6 | Functional engagement leading to cell migration | Neutralizing antibody assays | [8] |

| Human β-defensin 3 (HBD3) | CCR2, CCR6, CXCR4, Melanocortin receptors | Chemoattraction and receptor binding | Not specified | [12][13] |

| Human α-defensin 5 (HD5) | Bacterial lipopolysaccharide (LPS) | Binding to bacterial membrane components | Molecular Dynamics Simulations | [14] |

| Human Neutrophil Peptide 1 (HNP-1) | Bacterial OmpA | Binding affinity of 0.50 µM | Fluorescence Polarization | [15] |

Experimental Protocols for Studying Alarmin-Protein Interactions

A variety of biophysical and biochemical techniques are employed to characterize the interactions between alarmins and their protein targets. Below are detailed methodologies for three key experimental approaches.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.[10][16][17][18]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This change is proportional to the mass of the bound analyte.

Detailed Methodology (Example: S100A12 binding to RAGE): [18]

-

Immobilization of Ligand:

-

Recombinant S100A12 is immobilized on a CM5 sensor chip using standard amine coupling chemistry to a density of approximately 2,933 Response Units (RU).

-

-

Analyte Preparation and Injection:

-

Recombinant human RAGE/Fc is prepared as the analyte.

-

Samples are injected for 3 minutes at a flow rate of 30 µl/min.

-

-

Running Buffer:

-

HBS-P buffer (Biacore) containing 1 mM Ca2+ and 20 µM Zn2+ is used as both the sample and running buffer.

-

-

Data Analysis:

-

The resulting sensorgram is fitted to a 1:1 Langmuir binding model using analysis software (e.g., BIAevaluation software) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

-

Co-Immunoprecipitation (Co-IP)

Co-IP is a technique used to identify and validate protein-protein interactions in a cellular context.[9][19]

Principle: An antibody specific to a "bait" protein is used to pull down this protein from a cell lysate. Any proteins that are in a complex with the bait protein ("prey") will also be precipitated.

Detailed Methodology (Example: HMGB1-TLR4 Interaction): [20][21]

-

Cell Lysis:

-

Cells expressing both HMGB1 and TLR4 are lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) containing protease inhibitors.

-

-

Pre-clearing:

-

The cell lysate is incubated with protein A/G-agarose beads to reduce non-specific binding.

-

-

Immunoprecipitation:

-

The pre-cleared lysate is incubated with an anti-TLR4 antibody (or an isotype control IgG) overnight at 4°C with gentle rotation.

-

-

Complex Capture:

-

Protein A/G-agarose beads are added to the lysate-antibody mixture and incubated for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing:

-

The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Detection:

-

The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

The eluted proteins are separated by SDS-PAGE and transferred to a membrane for Western blotting.

-

The presence of HMGB1 in the immunoprecipitate is detected using an anti-HMGB1 antibody.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA can be adapted to study protein-protein interactions by immobilizing one protein and detecting the binding of its partner.[22][23][24]

Principle: A capture protein is coated onto the wells of a microplate. A solution containing the potential binding partner is added, and if binding occurs, it is detected using a specific antibody conjugated to an enzyme that produces a measurable signal.

Detailed Methodology (Example: Defensin-Receptor Interaction): [25][26][27][28]

-

Coating:

-

A 96-well microplate is coated with a recombinant receptor protein (e.g., 1-10 µg/mL in a suitable coating buffer like carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

-

-

Blocking:

-

The wells are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) and then blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

-

-

Binding:

-

Serial dilutions of the defensin peptide are added to the wells and incubated for 2 hours at room temperature.

-

-

Detection:

-

After washing, a primary antibody specific for the defensin is added and incubated for 1-2 hours.

-

Following another wash step, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added and incubated for 1 hour.

-

-

Signal Development:

-

A substrate for the enzyme (e.g., TMB for HRP) is added, and the color development is measured using a microplate reader at the appropriate wavelength. The intensity of the signal is proportional to the amount of bound defensin.

-

Signaling Pathways Activated by Alarmin-Protein Interactions

The binding of alarmins to their receptors initiates intracellular signaling cascades that culminate in the expression of pro-inflammatory genes.

HMGB1-TLR4/RAGE Signaling Pathway

Extracellular HMGB1 signals through both TLR4 and RAGE, leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[21][29][30]

Caption: HMGB1 binding to TLR4 and RAGE activates downstream signaling pathways, leading to inflammation.

S100-RAGE Signaling Pathway

S100 proteins, upon binding to RAGE, activate multiple downstream signaling cascades, including the NF-κB and MAPK pathways, which drive pro-inflammatory and pro-proliferative responses.[27][31][32]

Caption: S100 proteins activate RAGE, leading to downstream signaling and gene expression changes.

Human β-defensin 2 (HBD2) - CCR6 Signaling

Human β-defensin 2 acts as a chemoattractant for immune cells by binding to the chemokine receptor CCR6, initiating a signaling cascade that promotes cell migration.[8][12]

Caption: HBD2 interaction with CCR6 triggers signaling pathways that lead to immune cell migration.

Conclusion

The interactions between alarmins and their specific protein targets are central to the initiation and regulation of innate immunity and inflammation. A thorough understanding of these interactions, including their binding affinities and the signaling pathways they trigger, is essential for the development of novel therapeutics aimed at modulating these processes. This technical guide provides a comprehensive overview of the current knowledge in this field, serving as a valuable resource for researchers and drug development professionals. Further investigation into the nuances of these interactions will undoubtedly unveil new opportunities for therapeutic intervention in a host of inflammatory and autoimmune diseases.

References

- 1. HNP-1: From Structure to Application Thanks to Multifaceted Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Enzyme-Linked Immunosorbent Assay to Detect Antimicrobial Peptides in Human Intestinal Lumen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multifaceted immune functions of human defensins and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Defensins: Structure, Function, and Potential as Therapeutic Antimicrobial Agents with Highlights Against SARS CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Blocking the interaction between S100A9 protein and RAGE V domain using S100A12 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Blocking the Interactions between Calcium-Bound S100A12 Protein and the V Domain of RAGE Using Tranilast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carboxylated N-glycans on RAGE promote S100A12 binding and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Blocking the interaction between S100A9 protein and RAGE V domain using S100A12 protein | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. Human β-defensin 3 affects the activity of pro-inflammatory pathways associated with MyD88 and TRIF - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular and Functional Analysis of Human β-Defensin 3 Action at Melanocortin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of the Binding Mechanism of Human Defensin 5 in a Bacterial Membrane: A Simulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Human neutrophil α-defensin HNP1 interacts with bacterial OmpA to promote Acinetobacter baumannii biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measuring binding of S100 proteins to RAGE by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antiviral Mechanisms of Human Defensins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Human beta defensin-3 mediated activation of β-catenin during human respiratory syncytial virus infection: interaction of HBD3 with LDL receptor-related protein 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. roswellpark.org [roswellpark.org]

- 21. Identification of Inflammatory Proteomics Networks of Toll-like Receptor 4 through Immunoprecipitation-Based Chemical Cross-Linking Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 23. Blocking the interaction between S100A9 protein and RAGE V domain using S100A12 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. genecards.org [genecards.org]

- 25. raybiotech.com [raybiotech.com]

- 26. cloud-clone.com [cloud-clone.com]

- 27. novusbio.com [novusbio.com]

- 28. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]

- 29. researchgate.net [researchgate.net]

- 30. hycultbiotech.com [hycultbiotech.com]

- 31. Human beta-defensin-3 (hBD-3) upregulated by LPS via epidermal growth factor receptor (EGFR) signaling pathways to enhance lymphatic invasion of oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pnas.org [pnas.org]

The Pharmacokinetics of Chlorpheniramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpheniramine, the active ingredient in Alermine, is a first-generation alkylamine antihistamine. It is a potent H1 receptor antagonist widely used in the treatment of allergic conditions such as rhinitis and urticaria.[1] This technical guide provides an in-depth overview of the pharmacokinetics of chlorpheniramine, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action. The information presented is intended to support research, development, and clinical application of this compound.

Pharmacokinetic Profile

The pharmacokinetic profile of chlorpheniramine has been characterized in various human populations. The following tables summarize the key pharmacokinetic parameters for adults and children.

Table 1: Pharmacokinetic Parameters of Chlorpheniramine in Adults

| Parameter | Value | Units | Notes |

| Bioavailability (F) | 25 - 50 | % | Subject to extensive first-pass metabolism.[2][3] |

| Time to Peak Plasma Concentration (Tmax) | 2 - 6 | hours | Can be influenced by the formulation (e.g., immediate vs. controlled-release).[4][5] |

| Peak Plasma Concentration (Cmax) | 15.74 ± 7.06 | µg/L | Following a single 8 mg oral dose.[6] |

| Elimination Half-Life (t½) | 13.9 - 43.4 | hours | Wide interindividual variation.[3][7] |

| Volume of Distribution (Vd) | 3.2 | L/kg | After intravenous administration.[8] |

| Clearance (CL) | 5.3 - 11.6 | mL/min/kg | |

| Protein Binding | 72 | % | [3] |

Table 2: Pharmacokinetic Parameters of Chlorpheniramine in Children (6-16 years)

| Parameter | Value | Units |

| Elimination Half-Life (t½) | 13.1 ± 6.6 | hours |

| Volume of Distribution (Vd) | 7.0 ± 2.8 | L/kg |

| Clearance (CL) | 7.23 ± 3.16 | mL/min/kg |

Metabolism and Excretion

Chlorpheniramine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[3][11] The main metabolic pathways involve demethylation to form monodesmethylchlorpheniramine and didesmethylchlorpheniramine.[12] These metabolites, along with the parent drug, are primarily excreted in the urine.[3][12] The rate of excretion can be influenced by urinary pH and flow rate.[9]

Mechanism of Action

Chlorpheniramine exerts its therapeutic effects by acting as a potent inverse agonist at histamine H1 receptors.[1] By binding to these receptors, it prevents histamine from initiating the intracellular signaling cascade that leads to allergic symptoms.

Experimental Protocols

The pharmacokinetic data presented in this guide were primarily generated through clinical studies involving healthy volunteers and pediatric patients. A summary of a common experimental workflow is provided below.

Bioavailability and Pharmacokinetic Study Protocol

-

Study Design: A randomized, two-way crossover study design is typically employed to compare different formulations or routes of administration.[5]

-

Subject Population: Healthy adult or pediatric volunteers meeting specific inclusion and exclusion criteria.

-

Drug Administration: A single oral dose of chlorpheniramine is administered to subjects after an overnight fast.

-

Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).[13]

-

Plasma Analysis: Plasma concentrations of chlorpheniramine and its metabolites are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) with nitrogen-phosphorous detection.[5][14]

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.[13]

Conclusion

This technical guide provides a comprehensive summary of the pharmacokinetics of chlorpheniramine. The data and methodologies presented are essential for professionals involved in drug development, clinical research, and the therapeutic application of this antihistamine. The significant interindividual variability in its pharmacokinetic profile highlights the importance of considering patient-specific factors in dosing and treatment strategies.

References

- 1. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review [frontiersin.org]

- 3. youtube.com [youtube.com]

- 4. What is the mechanism of Chlorpheniramine Maleate? [synapse.patsnap.com]

- 5. Bioequivalence and pharmacokinetics of chlorpheneramine in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study of relative bioavailability of chlorpheniramine maleate tablets in healthy volunteers [manu41.magtech.com.cn]

- 7. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 8. Pharmacokinetics of chlorpheniramine after intravenous and oral administration in normal adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Urinary excretion of chlorpheniramine and its metabolites in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and efficacy of chlorpheniramine in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical pharmacokinetics of chlorpheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. "PHARMACOKINETIC EVALUATION OF CHLORPHENIRAMINE MALEATE IN MAN AND SEVE" by RONALD NEWTON WARNER [docs.lib.purdue.edu]

Methodological & Application

Synthesis of Alarmine (N,N'-Dimethyl-1,4-phenylenediamine): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alarmine, chemically known as N,N'-Dimethyl-1,4-phenylenediamine (DMPD), is a diamine compound that has garnered interest in various research fields. It is recognized for its redox properties and is frequently utilized as a reagent in assays to determine the oxidative status of biological samples.[1][2] The compound is readily oxidized to a stable and colored radical cation, a characteristic that forms the basis of these assays.[1] Furthermore, related p-phenylenediamine derivatives have demonstrated antioxidant, anti-inflammatory, and anti-apoptotic properties, suggesting potential therapeutic applications.[3][4][5]

This document provides detailed protocols for the laboratory synthesis of this compound, a summary of quantitative data from various synthetic methods, and a visualization of its role in oxidative stress signaling.

Data Presentation

Table 1: Comparison of Synthetic Protocols for this compound (N,N'-Dimethyl-1,4-phenylenediamine)

| Starting Material | Method | Reagents & Catalyst | Reaction Time | Yield (%) | Purity | Reference |

| N,N-Dimethyl-4-nitroaniline | Catalytic Hydrogenation | H₂, 10% Pd/C | 24 h | 95% | Not specified | [6][7] |

| N,N-Dimethyl-4-nitroaniline | Catalytic Hydrogenation | H₂, Raney Nickel | 2 h | 99% (as dihydrochloride) | 99% (HPLC) | [8] |

| p-Nitrosodimethylaniline | Reduction | SnCl₂, conc. HCl | 1.5 h (reflux) | ~72% (calculated from 36g yield from 50g starting material) | Crystalline mass | [9] |

| N,N-Dimethyl-4-nitroaniline | Reduction with Hydrazine | Hydrazine hydrate, CuO/C | 1-20 h | High | Not specified | [10] |